Dipyridin-2-yl carbonate
Overview
Description
Dipyridin-2-yl carbonate, also known as carbonic acid di-2-pyridyl ester, is an organic compound with the molecular formula C₁₁H₈N₂O₃. It is a heterocyclic compound containing a pyridine ring and a carbonate group. This compound is widely used in organic chemistry and biochemistry due to its versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipyridin-2-yl carbonate can be synthesized through the reaction of triphosgene with 2-hydroxypyridine in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at 0°C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is crystallized from ethyl acetate/hexane to obtain this compound as an off-white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Dipyridin-2-yl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.
Cycloaddition Reactions: It participates in cycloaddition reactions with azomethine ylides to form complex molecules with multiple stereocenters.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of this compound.
Dichloromethane: Common solvent for the reaction.
Ethyl Acetate/Hexane: Used for crystallization of the product.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Complex Molecules: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry
Dipyridin-2-yl carbonate is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of polycarbonates, which are known for their durability, strength, and resistance to heat and chemicals .
Biology and Medicine
In biochemistry, this compound derivatives are used in the synthesis of peptides and other biologically active molecules. It is also employed in the study of biochemical and physiological effects .
Industry
The compound is used in the production of polymers, pharmaceuticals, and other industrial products. Its high reactivity and selectivity make it an ideal reagent for various industrial applications .
Mechanism of Action
Dipyridin-2-yl carbonate exerts its effects through its high reactivity towards nucleophiles. It reacts readily with diols, amines, and other nucleophiles to form polycarbonates and other complex molecules. The reaction mechanism involves the formation of a reactive intermediate, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
Similar Compounds
- Bis(pyridin-2-yl) carbonate
- 2-Pyridinol, 2,2’-carbonate
- 3,6-Di(pyridin-2-yl) pyridazine derivatives
Uniqueness
Dipyridin-2-yl carbonate is unique due to its high reactivity, mild reaction conditions, and selectivity. It is particularly effective in the synthesis of polycarbonates and other complex molecules, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
dipyridin-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSAXWHQFYOIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373859 | |
Record name | dipyridin-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-31-0 | |
Record name | dipyridin-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid di-2-pyridyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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